molecular formula C21H19NO2 B5693088 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide

Cat. No. B5693088
M. Wt: 317.4 g/mol
InChI Key: SHZTXOSVECDWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMBC belongs to the class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in the cannabis plant.

Mechanism of Action

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide binds to the CB1 and CB2 receptors in the brain, which are G protein-coupled receptors. These receptors are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide activates these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has been shown to have similar effects to natural cannabinoids found in the cannabis plant. These effects include analgesia, sedation, and appetite stimulation. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in lab experiments is its stability and purity. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is synthesized in its pure form, making it easy to use in experiments without the need for further purification. However, one limitation of using 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is its potency, which can make it difficult to accurately dose in experiments.

Future Directions

There are several future directions for 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide research. One area of interest is the potential use of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in cancer therapy. Studies have shown that cannabinoids have anti-tumor effects, and 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide may have similar properties. Another area of interest is the development of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide analogs with improved potency and selectivity for the CB1 and CB2 receptors. These analogs may have potential therapeutic applications in a variety of conditions, including pain management and inflammation. Finally, further research is needed to fully understand the mechanism of action of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide and its potential therapeutic effects.

Synthesis Methods

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is synthesized by reacting 4-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide, followed by coupling with biphenyl-3-carboxylic acid. The resulting compound is purified through column chromatography to obtain 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in its pure form.

Scientific Research Applications

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic effects. Studies have shown that 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide binds to the CB1 and CB2 receptors in the brain, which are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer therapy.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-15-6-3-4-9-20(15)22-21(23)18-8-5-7-17(14-18)16-10-12-19(24-2)13-11-16/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZTXOSVECDWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide

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